![molecular formula C15H11BrCl2N2OS B4840536 3-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B4840536.png)
3-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide
Overview
Description
3-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as BAY 11-7082 and has been studied for its anti-inflammatory and anti-tumor properties. In
Mechanism of Action
The mechanism of action of 3-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide involves the inhibition of NF-κB activation. This compound can block the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, leading to the suppression of NF-κB-mediated gene expression. The inhibition of NF-κB activation by 3-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as the expression of adhesion molecules and inducible nitric oxide synthase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide have been extensively studied. This compound has been shown to reduce inflammation and tumor growth in animal models. It has also been reported to have antioxidant and anti-apoptotic properties. In addition, 3-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide has been shown to inhibit the migration and invasion of cancer cells, as well as the angiogenesis process.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide in lab experiments is its specificity towards NF-κB inhibition. This compound has been shown to selectively inhibit the activation of NF-κB, without affecting other signaling pathways. Another advantage is its stability and solubility in aqueous solutions, which makes it suitable for in vitro and in vivo experiments.
One of the limitations of using 3-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide in lab experiments is its cytotoxicity at high concentrations. It has been reported that this compound can induce cell death in a dose-dependent manner. Therefore, it is important to carefully determine the optimal concentration of 3-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide for each experiment.
Future Directions
For research on 3-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide include the development of more potent and selective NF-κB inhibitors, investigation of combination therapy, and exploration of potential therapeutic applications in other diseases.
Scientific Research Applications
3-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide has been studied for its anti-inflammatory and anti-tumor properties. It has been reported that this compound can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer. NF-κB is activated in response to various stimuli, such as cytokines, bacterial and viral products, and oxidative stress. The inhibition of NF-κB activation by 3-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide has been shown to reduce inflammation and tumor growth in animal models.
properties
IUPAC Name |
3-bromo-N-[(2,4-dichlorophenyl)carbamothioyl]-4-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrCl2N2OS/c1-8-2-3-9(6-11(8)16)14(21)20-15(22)19-13-5-4-10(17)7-12(13)18/h2-7H,1H3,(H2,19,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHDAZWOBWVAOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[(2,4-dichlorophenyl)carbamothioyl]-4-methylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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